molecular formula C21H24N2O3 B268766 2-(2,5-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide

2-(2,5-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide

Cat. No. B268766
M. Wt: 352.4 g/mol
InChI Key: BLNSDQHBBSATRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,5-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide, also known as DPA, is a chemical compound that has been extensively studied for its potential pharmacological applications. DPA is a selective antagonist of the muscarinic acetylcholine receptor M3, which is involved in various physiological processes, including smooth muscle contraction, glandular secretion, and insulin release. In

Mechanism of Action

2-(2,5-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide's mechanism of action involves its selective antagonism of the M3 receptor, which is a subtype of the muscarinic acetylcholine receptor. The M3 receptor is primarily expressed in smooth muscle and glandular tissue, where it mediates various physiological processes, including smooth muscle contraction, glandular secretion, and insulin release. 2-(2,5-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide's selective antagonism of the M3 receptor inhibits these processes, leading to its potential pharmacological applications.
Biochemical and Physiological Effects:
2-(2,5-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide's biochemical and physiological effects are primarily related to its selective antagonism of the M3 receptor. By inhibiting smooth muscle contraction and glandular secretion, 2-(2,5-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide has been shown to have potential therapeutic applications in the treatment of asthma and COPD. In addition, 2-(2,5-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide's inhibition of insulin release may have implications for the treatment of diabetes. However, 2-(2,5-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide's potential side effects, such as dry mouth and constipation, must also be considered.

Advantages and Limitations for Lab Experiments

2-(2,5-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide's selective antagonism of the M3 receptor makes it a useful tool for studying the physiological processes mediated by this receptor subtype. However, 2-(2,5-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide's potential side effects, such as dry mouth and constipation, must be taken into account when designing experiments. In addition, the specialized equipment and expertise required for synthesizing 2-(2,5-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide may limit its availability for certain research applications.

Future Directions

Possible future directions for research on 2-(2,5-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide include further elucidation of its mechanism of action, exploration of its potential therapeutic applications in other diseases, and development of more selective M3 receptor antagonists. Additionally, studies investigating the potential side effects of 2-(2,5-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide and its safety profile in humans are needed before it can be considered for clinical use. Finally, the development of novel synthesis methods for 2-(2,5-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide may increase its availability for research purposes.

Synthesis Methods

The synthesis of 2-(2,5-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide involves a series of chemical reactions that require specialized equipment and expertise. The most common method for synthesizing 2-(2,5-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide is through the reaction of 2,5-dimethylphenol with 4-(1-pyrrolidinylcarbonyl)phenylacetic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent, such as dichloromethane or tetrahydrofuran, under an inert atmosphere, such as nitrogen gas. The resulting product is then purified using various techniques, such as column chromatography or recrystallization.

Scientific Research Applications

2-(2,5-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide has been extensively studied for its potential pharmacological applications, particularly in the treatment of various diseases, including asthma, chronic obstructive pulmonary disease (COPD), and diabetes. 2-(2,5-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide's selective antagonism of the M3 receptor has been shown to inhibit smooth muscle contraction and glandular secretion, making it a potential therapeutic agent for these conditions. In addition, 2-(2,5-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide has been shown to inhibit insulin release, which may have implications for the treatment of diabetes.

properties

Product Name

2-(2,5-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide

Molecular Formula

C21H24N2O3

Molecular Weight

352.4 g/mol

IUPAC Name

2-(2,5-dimethylphenoxy)-N-[4-(pyrrolidine-1-carbonyl)phenyl]acetamide

InChI

InChI=1S/C21H24N2O3/c1-15-5-6-16(2)19(13-15)26-14-20(24)22-18-9-7-17(8-10-18)21(25)23-11-3-4-12-23/h5-10,13H,3-4,11-12,14H2,1-2H3,(H,22,24)

InChI Key

BLNSDQHBBSATRV-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)OCC(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.